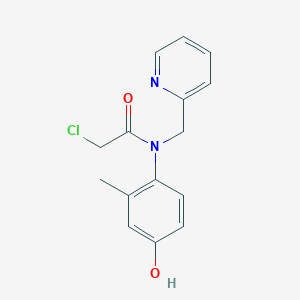
N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a thiophen-2-ylmethyl group, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
-
Formation of the Fluorophenoxyethyl Intermediate
Starting Materials: 4-fluorophenol and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Product: 2-(4-fluorophenoxy)ethylamine.
-
Formation of the Thiophen-2-ylmethyl Intermediate
Starting Materials: Thiophene-2-carboxaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in ethanol at room temperature.
Product: Thiophen-2-ylmethylamine.
-
Coupling Reaction
Starting Materials: 2-(4-fluorophenoxy)ethylamine and thiophen-2-ylmethylamine.
Reaction Conditions: The coupling reaction is facilitated by oxalyl chloride in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM) at low temperatures (0-5°C).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically conducted in acidic or basic aqueous solutions.
Products: Oxidation of the thiophen-2-ylmethyl group to form sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the oxalamide moiety to form corresponding amines.
-
Substitution
Reagents: Nucleophiles such as sodium azide (NaN3) or thiols.
Conditions: Conducted in polar aprotic solvents like DMF or DMSO.
Products: Substitution at the fluorophenoxy group to introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, enzymes, and other biomolecules to understand its biological activity and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
-
N1-(2-(4-chlorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Similar structure with a chlorine atom instead of a fluorine atom.
- Differences in reactivity and biological activity due to the halogen substitution.
-
N1-(2-(4-methoxyphenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Contains a methoxy group instead of a fluorine atom.
- Variations in chemical properties and potential applications.
-
N1-(2-(4-bromophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Bromine substitution in place of fluorine.
- Different reactivity patterns and biological effects.
Uniqueness
N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-3-5-12(6-4-11)21-8-7-17-14(19)15(20)18-10-13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNXCFBBDVYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)
![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)
![2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912759.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)




![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)
![3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2912775.png)

